A Technical Guide to the Structure, Synthesis, and Application of 4-(3-Bromophenyl)morpholine Hydrochloride
A Technical Guide to the Structure, Synthesis, and Application of 4-(3-Bromophenyl)morpholine Hydrochloride
Abstract: This document provides a comprehensive technical overview of 4-(3-bromophenyl)morpholine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detail a robust synthetic pathway with mechanistic insights, outline standard analytical characterization protocols, and explore its relevance as a versatile building block in modern pharmacology. This guide is intended for professionals who require a deep, practical understanding of this compound's properties and potential applications.
Molecular Structure and Physicochemical Properties
Structural Elucidation
4-(3-Bromophenyl)morpholine hydrochloride is a salt composed of a protonated 4-(3-bromophenyl)morpholine cation and a chloride anion. The core structure is an aryl-morpholine, a privileged scaffold in drug discovery.[1] This scaffold is comprised of two key moieties:
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The Morpholine Ring: A six-membered saturated heterocycle containing both an ether linkage and a secondary amine function.[2] In the context of medicinal chemistry, the morpholine ring is highly valued. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen, resulting in a pKa that often improves pharmacokinetic profiles.[1] This combination provides a favorable balance of hydrophilicity and lipophilicity, enhancing properties like aqueous solubility and metabolic stability.
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The 3-Bromophenyl Group: A phenyl (benzene) ring is attached directly to the nitrogen atom of the morpholine ring. A bromine atom is substituted at the C3 (meta) position of this ring. This bromine atom is not merely a structural component; it serves as a crucial synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
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The Hydrochloride Salt: The nitrogen atom of the morpholine ring, being a Lewis base, is protonated by hydrochloric acid. This forms a morpholinium chloride salt.[2] This conversion to a salt form is a standard practice in pharmaceutical development to enhance the crystallinity, stability, and aqueous solubility of amine-containing compounds.
Chemical and Physical Data
The fundamental properties of 4-(3-Bromophenyl)morpholine hydrochloride and its corresponding free base are summarized below for quick reference.
| Property | 4-(3-Bromophenyl)morpholine Hydrochloride | 4-(3-Bromophenyl)morpholine (Free Base) | Reference |
| CAS Number | 197846-83-6 | 197846-82-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃BrClNO | C₁₀H₁₂BrNO | [3][5] |
| Molecular Weight | 278.57 g/mol | 242.11 g/mol | [3][5] |
| Appearance | Typically a white to off-white solid | Yellow oil | [5] |
| Purity | Commonly available at ≥95-98% | ≥95% | [3][6] |
Molecular Structure Diagram
Caption: Structure of 4-(3-Bromophenyl)morpholine hydrochloride.
Synthesis and Mechanistic Insights
The synthesis of 4-(3-bromophenyl)morpholine hydrochloride is a two-step process: first, the formation of the C-N bond to create the free base, followed by acidification to produce the hydrochloride salt. The key transformation relies on a modern palladium-catalyzed cross-coupling reaction.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Buchwald-Hartwig amination.[5]
Step 1: Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)
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Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 eq) and morpholine (0.9 eq).
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Solvent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the mixture to ensure homogeneity.
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Catalyst System Addition: Sequentially add the palladium catalyst, such as Pd₂(dba)₃ (dibenzylideneacetone) or a similar Pd(0) source (0.01-0.03 eq), a phosphine ligand like R-BINAP (0.01-0.03 eq), and a strong, non-nucleophilic base, sodium tert-butoxide (1.5 eq).
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Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand (BINAP) is critical. It stabilizes the palladium center, prevents beta-hydride elimination, and promotes the final reductive elimination step that forms the C-N bond. Sodium tert-butoxide is the base of choice as it is strong enough to deprotonate the morpholine N-H but is too sterically hindered to act as a competing nucleophile.
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Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight under the argon atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the suspension through a pad of Celite to remove palladium residues. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product by silica gel column chromatography to afford 4-(3-bromophenyl)morpholine as a yellow oil.[5]
Step 2: Formation of 4-(3-Bromophenyl)morpholine Hydrochloride
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Dissolution: Dissolve the purified 4-(3-bromophenyl)morpholine from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
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Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.
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Drying: Dry the resulting white to off-white solid under vacuum to yield the final 4-(3-bromophenyl)morpholine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized 4-(3-bromophenyl)morpholine hydrochloride, a suite of analytical techniques is employed.
Standard Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
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Mass Spectrometry (MS): Typically run on the free base, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The free base shows a molecular ion peak at m/z 242 ([M+H]⁺).[5]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the hydrochloride salt, a broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretch of an amine salt.
Expected Spectral Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals in the δ 7.0-7.5 ppm range. - Morpholine Protons (4H, -N-CH₂-): A triplet or multiplet around δ 3.2-3.5 ppm. - Morpholine Protons (4H, -O-CH₂-): A triplet or multiplet around δ 3.8-4.1 ppm. - N-H⁺ Proton (1H): A very broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-150 ppm range. The carbon attached to bromine (C-Br) would be in the lower end of this range (around 122 ppm), while the carbon attached to nitrogen (C-N) would be near the upper end. - Morpholine Carbons (-N-CH₂-): Signals around δ 48-52 ppm. - Morpholine Carbons (-O-CH₂-): Signals around δ 66-70 ppm. |
| Mass Spec (ESI+) | For the cation (free base): Expected [M+H]⁺ at m/z ≈ 242.0/244.0, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| IR Spectroscopy | - N-H⁺ Stretch: Broad absorption from 2400-2800 cm⁻¹. - C-H Aromatic/Aliphatic: Stretches around 3100-2850 cm⁻¹. - C-O Ether Stretch: Strong absorption around 1120 cm⁻¹. - C-N Stretch: Absorption around 1230 cm⁻¹. |
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final compound.
Relevance in Medicinal Chemistry and Drug Development
While 4-(3-bromophenyl)morpholine hydrochloride may not be an end-product drug, its value as a molecular scaffold and synthetic intermediate is substantial.
The Aryl-Morpholine Scaffold in CNS Drug Discovery
The aryl-morpholine motif is frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to:
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Improve Blood-Brain Barrier (BBB) Permeability: The balanced lipophilicity and capacity for hydrogen bonding aid in crossing the highly selective BBB.[1]
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Enhance Pharmacokinetic Properties: The morpholine ring is generally more resistant to metabolic degradation than other amine-containing rings, potentially leading to a longer half-life.
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Act as a Versatile Pharmacophore: The scaffold can position substituents in precise three-dimensional orientations to interact with biological targets like G-protein coupled receptors (GPCRs) and kinases.
A Versatile Intermediate for Lead Optimization
The true power of 4-(3-bromophenyl)morpholine hydrochloride in a drug discovery program lies in its potential for diversification. The meta-bromo group is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate a library of analogues by attaching different chemical groups at the C3 position, enabling systematic exploration of the structure-activity relationship (SAR).
Illustrative Target Pathway: PI3K/Akt Signaling
Aryl-morpholine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A hypothetical inhibitor derived from our title compound could bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby shutting down the downstream pro-survival signaling.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified PI3K/Akt pathway and the inhibitory role of an aryl-morpholine.
Conclusion
4-(3-Bromophenyl)morpholine hydrochloride is more than a simple chemical entity; it is a strategically designed building block for pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the synthetic versatility of a brominated aromatic system. A thorough understanding of its synthesis, characterization, and the chemical logic behind its use empowers researchers to leverage this and similar scaffolds in the rational design of next-generation therapeutics, particularly in the fields of oncology and neuroscience.
References
- Vertex AI Search. (n.d.). 4-(3-Bromophenyl)morpholine, HCl, 98% Purity, C10H13BrClNO, 100 grams.
- ChemicalBook. (2023). 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
- Moldb. (n.d.). 3-(3-Bromophenyl)morpholine hydrochloride.
- Amerigo Scientific. (n.d.). 4-(3-Bromophenyl)morpholine.
- Wikipedia. (2023). Morpholine.
- Ferla, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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Figure 1. Chemical Structure of 4-(3-Bromophenyl)morpholine Hydrochloride.
